molecular formula C10H8ClNO2 B1370813 (5-(3-Chlorophenyl)isoxazol-4-yl)methanol

(5-(3-Chlorophenyl)isoxazol-4-yl)methanol

Cat. No. B1370813
M. Wt: 209.63 g/mol
InChI Key: FQPNKPHMXVFVEB-UHFFFAOYSA-N
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Description

(5-(3-Chlorophenyl)isoxazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(3-Chlorophenyl)isoxazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(3-Chlorophenyl)isoxazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-(3-Chlorophenyl)isoxazol-4-yl)methanol

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

[5-(3-chlorophenyl)-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C10H8ClNO2/c11-9-3-1-2-7(4-9)10-8(6-13)5-12-14-10/h1-5,13H,6H2

InChI Key

FQPNKPHMXVFVEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=NO2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-(3-chlorophenyl)isoxazole-4-carboxylate (8.50 g) in tetrahydrofuran (80 ml) was gently added diisobutylaluminum hydride (1.0 M tetrahydrofuran solution, 80 ml) at 0° C. and the mixture was stirred at room temperature for 30 min. The reaction mixture was poured into dilute hydrochloric acid, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated to give 5-(3-chlorophenyl)-4-isoxazolylmethanol (6.87 g, yield 97%) as colorless crystals. The crystals were recrystallized from ethyl acetate-hexane. melting point: 80–81° C.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

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